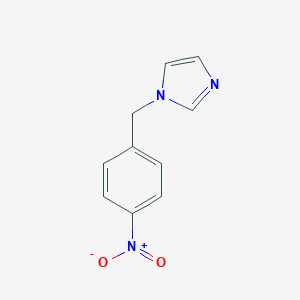
Disodium methyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium phosphate (DSP), also known as disodium hydrogen phosphate or sodium phosphate dibasic, is an inorganic compound with the chemical formula Na2HPO4 . It is one of several sodium phosphates and is known in anhydrous form as well as hydrates Na2HPO4·nH2O, where n is 2, 7, 8, and 12 . All are water-soluble white powders . It is used in conjunction with trisodium phosphate in foods and water softening treatment .
Synthesis Analysis
Disodium phosphate can be generated by neutralization of phosphoric acid with sodium hydroxide . The reaction is as follows: H3PO4 + 2 NaOH → Na2HPO4 + 2 H2O . Industrially, it is prepared in a two-step process by treating dicalcium phosphate with sodium bisulfate, which precipitates calcium sulfate . In the second step, the resulting solution of monosodium phosphate is partially neutralized .
Molecular Structure Analysis
The molecular formula of disodium phosphate is Na2HPO4 . The molecular weight varies based on the number of water molecules associated with it. For example, the molar mass of the anhydrous form is 141.96 g/mol .
Chemical Reactions Analysis
Disodium phosphate is used in various chemical reactions. For instance, it is used in conjunction with trisodium phosphate in foods and water softening treatment . It can also be used in the preparation of milk protein concentrate .
Physical And Chemical Properties Analysis
Disodium phosphate is a white crystalline solid that is odorless . It has a density of 1.7 g/cm3 and decomposes at a melting point of 250 °C . It is soluble in water but insoluble in ethanol . The pH of a disodium hydrogen phosphate water solution is between 8.0 and 11.0, indicating that it is moderately basic .
Aplicaciones Científicas De Investigación
Radioactive Drug Development : Disodium methyl phosphate has been used in the synthesis of radioactive drugs for the treatment of human malignancies. The compound 2-methyl-6-tritio-1,4-naphthaquinol bis (disodium phosphate) was developed for this purpose, showing potential in preliminary laboratory and clinical investigations (Andrews et al., 1962).
Endoradiotherapeutic Applications : Another study developed 6-211At-Astato-2-methyl-1,4-naphthoquinol bis (disodium phosphate) as a potential endoradiotherapeutic drug for metastatic malignant diseases (Brown, 1982).
Surface Tension Studies : Disodium monoalkyl phosphates, including this compound, were synthesized to study their effects on surface tension in aqueous solutions. The study provided insights into adsorption and micelle formation in these solutions (Nakagaki & Handa, 1975).
Enhanced Biological Phosphorus Removal : In the field of environmental engineering, this compound was studied for its effectiveness in biological phosphorus removal processes. This study explored the impact of this compound on the biotreatment of phosphorite with the strain Aspergillus niger (Bojinova et al., 1998).
Chemical Synthesis : Disodium phosphate, including its derivatives, has been utilized as a catalyst in chemical synthesis processes. One such application was in the one-pot synthesis of substituted 3,4-dihydropyrano[3,2-c]chromenes (Shitole et al., 2017).
Selective Uptake in Cancer Research : The selective uptake of 2-methyl-1, 4-naphthoquinol bis disodium phosphate into mammalian cells was studied, providing insights into potential cancer treatments (Morley & Dendy, 1973).
Pectin Extraction Optimization : Disodium phosphate was used in the extraction of pectin from sweet potato residues, with the process optimized using response surface methodology (Zhang & Mu, 2011).
Biodiesel Production : In the field of renewable energy, sodium phosphate compounds, including Disodium phosphate, were investigated as catalysts in the transesterification of rapeseed oil for biodiesel production (Filippis et al., 2005).
Direcciones Futuras
While there is a significant amount of research on disodium phosphate, future directions could include further exploration of its properties and potential applications. For instance, research could focus on its use in the development of advanced drug-delivery systems or its role in the treatment of oral and maxillofacial diseases .
Propiedades
Número CAS |
17323-81-8 |
|---|---|
Fórmula molecular |
CH5NaO4P |
Peso molecular |
135.01 g/mol |
Nombre IUPAC |
disodium;methyl phosphate |
InChI |
InChI=1S/CH5O4P.Na/c1-5-6(2,3)4;/h1H3,(H2,2,3,4); |
Clave InChI |
JNPCADCBFGTABM-UHFFFAOYSA-N |
SMILES |
COP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
COP(=O)(O)O.[Na] |
Otros números CAS |
90605-11-1 17323-81-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)





![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)


